N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Amide Formation: Finally, the amide bond is formed by reacting the intermediate with 2,6-dimethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.
Thioether-Containing Compounds: Compounds with similar sulfanyl groups, such as thioethers and thioureas.
Uniqueness
N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-11-7-8-14-15(9-11)20-18(19-14)23-10-16(22)21-17-12(2)5-4-6-13(17)3/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
ROEHFVGLNXWUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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